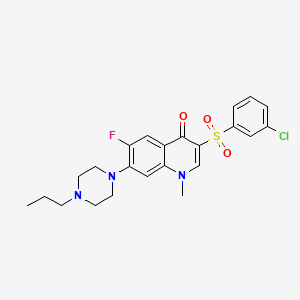

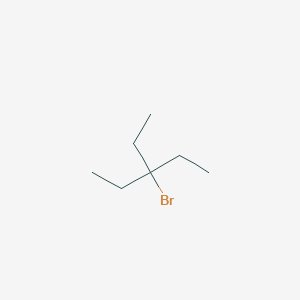

![molecular formula C18H15ClFNOS B2441145 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide CAS No. 2034566-87-3](/img/structure/B2441145.png)

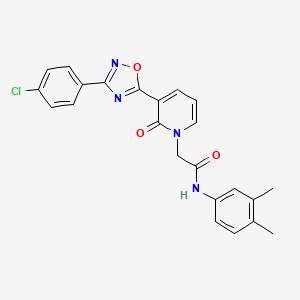

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied .

Synthesis Analysis

The synthesis of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives has been reported . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied . The most promising analogue displayed micromolar affinity .Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the transition dipole moment and the emitting dipole orientation induced by the N^O-ancillary electronic effects .Chemical Reactions Analysis

The compound has shown inhibitory effects against certain organisms, particularly B. subtilis, E. coli, P. vulgaris, and S. aureus .Physical And Chemical Properties Analysis

Thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position, is a key component of this compound . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Molecular Structure and Supramolecular Aggregation Research on closely related benzamide compounds, such as N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, focuses on their molecular structure, conformational behavior, and supramolecular aggregation patterns. These studies reveal that different substituents on the benzamide ring lead to varied molecular conformations and modes of aggregation, such as π-π stacking interactions and hydrogen bonding, which are fundamental for understanding the chemical and physical properties of these compounds (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Pharmacological Applications Some derivatives of benzothiophene benzamides have been explored for their potential pharmacological applications. For instance, compounds with the benzothiophene benzamide structure have been evaluated as anticonvulsant agents, targeting benzodiazepine receptors, showing significant sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017). Additionally, hydroxyl-containing benzothiophene analogs have been found to exhibit selectivity towards certain cancer cells, inducing apoptotic cell death and highlighting the anticancer potential of these compounds (Haridevamuthu et al., 2023).

Environmental and Material Science Applications In the field of environmental science, benzamide derivatives have been used as supports for photocatalytic degradation studies. For example, the use of adsorbent supports loaded with titanium dioxide and benzamide derivatives enhances the mineralization rate of certain pollutants, demonstrating the potential of these compounds in environmental remediation technologies (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Mechanism of Action

Target of Action

A structurally similar compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, has been shown to have micromolar affinity towards5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

The structurally similar compound mentioned above interacts with 5-ht1a serotonin receptors, possibly through relevant electrostatic interactions . This interaction could lead to changes in the receptor’s activity, influencing the physiological functions it regulates.

Biochemical Pathways

This pathway plays a key role in mood regulation and has been implicated in psychiatric disorders such as depression and anxiety .

Future Directions

properties

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNOS/c1-11(9-12-10-23-16-8-3-2-5-13(12)16)21-18(22)17-14(19)6-4-7-15(17)20/h2-8,10-11H,9H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVHAURWACVRMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

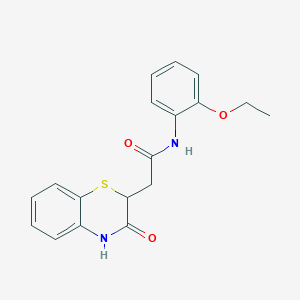

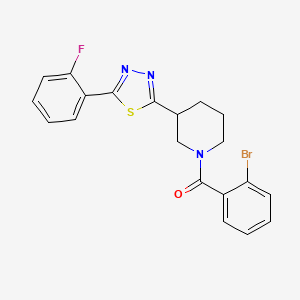

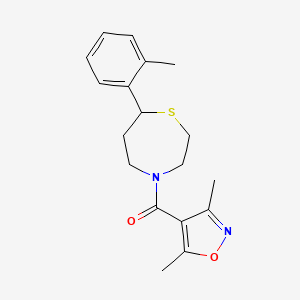

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine](/img/structure/B2441067.png)

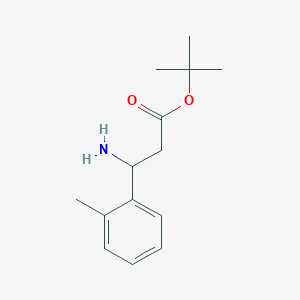

![(Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate](/img/structure/B2441080.png)